2-(Isooctylphenoxy)ethanol
Description
2-(Isooctylphenoxy)ethanol is a nonionic surfactant and ethoxylated phenol derivative characterized by an isooctyl group (a branched C8 alkyl chain, typically 2-ethylhexyl) attached to a phenoxy ring, which is further linked to an ethanol moiety via an ethoxy spacer. This structure imparts amphiphilic properties, making it effective in industrial applications such as emulsification, wetting, and solubilization. These compounds are commonly synthesized via alkylphenol ethoxylation and are regulated for their environmental and health impacts due to persistence and toxicity concerns .
Properties
CAS No. |
85005-56-7 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-[2-(6-methylheptyl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2/c1-14(2)8-4-3-5-9-15-10-6-7-11-16(15)18-13-12-17/h6-7,10-11,14,17H,3-5,8-9,12-13H2,1-2H3 |
InChI Key |
SMCOUSXSTLPDQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCC1=CC=CC=C1OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Isooctylphenoxy)ethanol can be synthesized through the reaction of isooctylphenol with ethylene oxide. The reaction typically occurs in the presence of an alkaline catalyst such as sodium hydroxide. The process involves the nucleophilic attack of the phenoxide ion on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-(Isooctylphenoxy)ethanol follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(Isooctylphenoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of isooctylphenoxyacetaldehyde or isooctylphenoxyacetic acid.
Reduction: Formation of isooctylphenoxyethane.
Substitution: Formation of isooctylphenoxyethyl chloride or bromide.
Scientific Research Applications
2-(Isooctylphenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to solubilize membrane proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a preservative in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in the manufacturing of paints, coatings, and cleaning agents.
Mechanism of Action
The mechanism of action of 2-(Isooctylphenoxy)ethanol primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of compounds. In biological systems, it interacts with lipid bilayers, disrupting membrane integrity and facilitating the extraction of membrane-bound proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(Isooctylphenoxy)ethanol with structurally related ethoxylated alkylphenols and glycol ethers:
Key Observations :
- Branching vs. Linearity: Branched alkyl chains (e.g., isooctyl, isononyl) reduce biodegradability compared to linear chains (e.g., nonyl) but enhance surfactant performance in harsh conditions .
- Ethoxylation Degree : Higher ethoxylation (e.g., three ethoxy units in CAS 1559-37-1) increases water solubility and reduces toxicity, while lower ethoxylation (e.g., CAS 85005-55-6) enhances lipid solubility .
- Molecular Weight : Higher molecular weight analogs (e.g., CAS 9036-19-5) exhibit lower volatility, making them suitable for high-temperature applications .
Toxicity and Environmental Impact
- Acute Toxicity: Ethoxylated phenols generally exhibit low acute toxicity (LD50 > 2000 mg/kg in rats), but metabolites like nonylphenol are toxic to aquatic life . Glycol ethers (e.g., CAS 112-34-5) show higher dermal absorption risks, necessitating strict handling protocols () .
- Regulatory Status: The EU REACH regulation restricts nonylphenol ethoxylates, while isooctyl and tetramethylbutyl derivatives face fewer restrictions due to faster degradation .
Research Findings and Data Gaps
- Thermodynamic Data: Vaporization enthalpies of related compounds (e.g., 2-(benzyl-amino)-ethanol in ) highlight the need for similar studies on branched ethoxylated phenols .
Biological Activity
2-(Isooctylphenoxy)ethanol, also known as a non-ionic surfactant, is widely utilized in various industrial applications, including cosmetics, pharmaceuticals, and agricultural products. Its unique chemical structure allows it to interact with biological systems, leading to a range of biological activities. This article provides a comprehensive overview of the biological activity of 2-(Isooctylphenoxy)ethanol, supported by data tables and relevant research findings.
Molecular Structure:
- Chemical Formula: C15H24O2
- Molecular Weight: 240.36 g/mol
- CAS Number: 27193-28-8
Table 1: Chemical Properties of 2-(Isooctylphenoxy)ethanol
| Property | Value |
|---|---|
| Molecular Formula | C15H24O2 |
| Molecular Weight | 240.36 g/mol |
| CAS Number | 27193-28-8 |
| Solubility | Soluble in water |
The biological activity of 2-(Isooctylphenoxy)ethanol is primarily attributed to its surfactant properties. It can alter cell membrane permeability, facilitating the entry of other compounds into cells. This property is particularly relevant in drug delivery systems and antimicrobial applications.
- Cell Membrane Interaction:
- The compound can disrupt lipid bilayers, leading to increased permeability and potential cytotoxic effects on certain cell types.
- Antimicrobial Activity:
- Exhibits significant activity against a variety of microorganisms, including bacteria and fungi, making it useful in formulations for disinfectants and preservatives.
Antimicrobial Properties
Research has demonstrated the effectiveness of 2-(Isooctylphenoxy)ethanol against various pathogens. A study conducted by found that the compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy of 2-(Isooctylphenoxy)ethanol
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that while 2-(Isooctylphenoxy)ethanol can be toxic to certain cell lines at high concentrations, it can also enhance the efficacy of chemotherapeutic agents when used in lower concentrations.
Case Study: Enhancing Chemotherapy Efficacy
A study published in Journal of Pharmaceutical Sciences indicated that combining 2-(Isooctylphenoxy)ethanol with doxorubicin improved therapeutic outcomes in cancer cell lines by increasing drug uptake and reducing resistance mechanisms .
Applications in Industry
-
Cosmetics and Personal Care:
- Used as an emulsifier and stabilizer in lotions and creams due to its skin compatibility and ability to enhance the absorption of active ingredients.
-
Pharmaceuticals:
- Acts as a solubilizing agent for poorly water-soluble drugs, improving bioavailability.
-
Agricultural Products:
- Employed as a surfactant in pesticide formulations to enhance the dispersion and effectiveness of active ingredients.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
